molecular formula C17H17BrN2O4 B15017616 3-bromo-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]benzohydrazide

3-bromo-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]benzohydrazide

Cat. No.: B15017616
M. Wt: 393.2 g/mol
InChI Key: FDNWXVKLORRMCC-VXLYETTFSA-N
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Description

3-bromo-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]benzohydrazide is an organic compound belonging to the class of hydrazones It is characterized by the presence of a bromine atom at the 3-position of the benzene ring and a trimethoxyphenyl group attached to the hydrazone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 3-bromobenzohydrazide and 2,3,4-trimethoxybenzaldehyde. The reaction is carried out in a suitable solvent, such as methanol or ethanol, under reflux conditions. The reaction mixture is stirred for several hours, and the product is obtained by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and quinones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted benzohydrazides with various functional groups.

Scientific Research Applications

3-bromo-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-bromo-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]benzohydrazide involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
  • 4-bromo-N’-[(3-bromo-2-hydroxyphenyl)methylidene]benzohydrazide
  • 3-bromo-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]benzohydrazide

Uniqueness

3-bromo-N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]benzohydrazide is unique due to the presence of the trimethoxyphenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous, such as in the design of biologically active molecules and advanced materials.

Properties

Molecular Formula

C17H17BrN2O4

Molecular Weight

393.2 g/mol

IUPAC Name

3-bromo-N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C17H17BrN2O4/c1-22-14-8-7-12(15(23-2)16(14)24-3)10-19-20-17(21)11-5-4-6-13(18)9-11/h4-10H,1-3H3,(H,20,21)/b19-10+

InChI Key

FDNWXVKLORRMCC-VXLYETTFSA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)Br)OC)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)Br)OC)OC

Origin of Product

United States

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